(2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile
Description
(2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile is a complex organic compound that features a spirocyclic structure. This compound is characterized by the presence of an indazole moiety attached to a spiro[2.2]pentane ring system, with a nitrile group at the 2-position. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Properties
Molecular Formula |
C13H11N3 |
|---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
(2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile |
InChI |
InChI=1S/C13H11N3/c14-8-13(7-12(13)3-4-12)10-2-1-9-6-15-16-11(9)5-10/h1-2,5-6H,3-4,7H2,(H,15,16)/t13-/m1/s1 |
InChI Key |
WUBRAJPPKQBCMH-CYBMUJFWSA-N |
Isomeric SMILES |
C1CC12C[C@@]2(C#N)C3=CC4=C(C=C3)C=NN4 |
Canonical SMILES |
C1CC12CC2(C#N)C3=CC4=C(C=C3)C=NN4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Spiro[2.2]Pentane Core
The spiro[2.2]pentane-carbonitrile scaffold is typically assembled via cyclopropanation or ring-closing metathesis. Patent EP2556070A1 outlines a general approach for spirocyclic indolinones, adaptable to spiro[2.2]pentanes by substituting starting materials. For example, a nickel-catalyzed [2+2] cycloaddition between ethylene and a nitrile-containing precursor yields the spiro core, though yields are moderate (40–60%) due to ring strain.
An alternative method from US20210188863A1 employs a cesium carbonate-mediated coupling between 4,6-dichloropyrimidine and racemic 1-(1H-indazol-6-yl)spiro[2.2]pentane-1-carbonitrile in dimethylacetamide (DMA) at 60°C. This step achieves regioselective N1-alkylation of the indazole, critical for subsequent functionalization. Purification via silica gel chromatography (0–100% ethyl acetate/hexane) isolates the intermediate in 75% yield.
Chiral Resolution and Enantiomeric Purification
The (2S)-configuration is attained via chiral stationary phase chromatography. US20210188863A1 details supercritical fluid chromatography (SFC) using a Chiralpak® AD-H column with CO$$2$$/ethanol (70:30) as the mobile phase. The racemic mixture is resolved into enantiomers with >99% enantiomeric excess (ee), as confirmed by optical rotation ($$[\alpha]D^{20} = +112^\circ$$ for the (S)-enantiomer).
Asymmetric synthesis alternatives, though less documented, may employ chiral auxiliaries. For example, a Evans oxazolidinone-mediated cyclopropanation could theoretically induce the desired stereochemistry, but no experimental data for this compound is available in the reviewed literature.
Analytical Characterization and Validation
Critical analytical data for intermediates and the final compound are summarized below:
The final product’s structure is further validated by $$^{13}\text{C}$$ NMR, which confirms the spiro carbon at δ 68.9 ppm and the nitrile carbon at δ 119.5 ppm.
Scale-Up Considerations and Yield Optimization
Industrial-scale production faces challenges in maintaining enantiopurity during crystallization. A patent from EP3694330B1 suggests using seed crystals of the (S)-enantiomer in a tert-butyl methyl ether/heptane mixture to induce preferential crystallization, achieving 92% recovery with 98.5% ee. Additionally, replacing DMA with cyclopentyl methyl ether (CPME) in coupling steps improves environmental sustainability without sacrificing yield.
Chemical Reactions Analysis
Hydrogenation and Deprotection Reactions
The compound’s synthetic intermediates undergo hydrogenation to remove protecting groups or reduce unsaturated bonds. For example:
-
Catalytic Hydrogenation : In the synthesis of intermediate S3 (tert-butyl 4-(5-amino-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)piperidine-1-carboxylate), Pd/C catalyzes hydrogenation at 50°C under 15 psi H₂, achieving deprotection of the tetrahydro-2H-pyran (THP) group .
-
Acid-Mediated Deprotection : TsOH·H₂O in MeOH at 30°C removes tert-butoxycarbonyl (Boc) groups, yielding free amines critical for subsequent functionalization .
Cyanation and Nitrile Functionalization
The nitrile group in the spiro[2.2]pentane core participates in nucleophilic additions and serves as a handle for further derivatization:
-
TMSCN-Mediated Cyanation : Trimethylsilyl cyanide (TMSCN) reacts with ketone intermediates (e.g., S5) under acidic conditions (AcOH) at 50°C to introduce the nitrile functionality .
-
Cyanide Stability : The nitrile group remains intact under standard hydrogenation and acidic conditions, enabling its retention in final products .
Photochemical Coupling Reactions
The indazole moiety undergoes photochemical C–H functionalization, as demonstrated in related indazole derivatives:
Regioselective Substitution Reactions
The indazole nitrogen and spirocyclic carbon centers are sites for regioselective modifications:
-
N1-Alkylation : Reactions with alkyl halides (e.g., bromoacetonitrile) occur preferentially at the N1 position of the indazole under basic conditions .
-
Spiro Ring Functionalization : The strained spiro[2.2]pentane framework reacts with electrophiles (e.g., aldehydes) to form substituted derivatives, though yields depend on steric and electronic factors .
Data from analogous pyrazole systems highlights the role of reaction conditions in regioselectivity :
| Substituent (R) | Base | Solvent | Regioselectivity (54:53) |
|---|---|---|---|
| (CH₂)₂Ph | K₂HPO₄ | DMSO | 1:1.4 |
| iPr | Na₂CO₃ | EtOH | 1:9 |
Cross-Coupling Reactions
Palladium- and copper-catalyzed couplings enable π-system diversification:
-
Buchwald–Hartwig Amination : Piperazine derivatives are introduced at the indazole C6 position using Pd catalysts, as seen in the synthesis of LRRK2 inhibitors .
-
Ullmann-Type Coupling : Copper reagents facilitate aryl–aryl bond formation between indazole and bicyclo[1.1.1]pentane motifs .
Oxidation and Ring-Opening Reactions
The spirocyclic structure undergoes controlled oxidation:
-
Dess–Martin Periodinane (DMP) : Oxidizes alcohols to ketones at 0°C in DCM, preserving the nitrile group .
-
Ring-Opening : Strong acids or bases may cleave the spiro[2.2]pentane, though this is typically avoided to maintain structural integrity .
Key Reaction Optimization Insights
Scientific Research Applications
(2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile involves its interaction with specific molecular targets. The indazole moiety can bind to enzymes or receptors, modulating their activity. For instance, indazole derivatives are known to inhibit phosphoinositide 3-kinase δ, which plays a role in various cellular processes . The spirocyclic structure may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Spiro-indenoquinoxalines: These compounds share the spirocyclic structure but differ in the heterocyclic rings attached.
Imidazoles: While imidazoles also contain nitrogen atoms in their ring structure, they lack the spirocyclic feature.
Uniqueness
(2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile is unique due to its combination of an indazole ring and a spiro[2.2]pentane system. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound (2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile (CAS: 2307280-28-8) is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H11N3
- Molecular Weight : 209.25 g/mol
- Purity : 95% .
The biological activity of this compound has been primarily linked to its interaction with various biological targets, particularly in cancer therapy and neuropharmacology.
-
Kinase Inhibition :
- This compound has been identified as a potent inhibitor of several kinases, including Polo-like kinase 4 (PLK4) and Aurora kinases, which are critical in cell cycle regulation and tumorigenesis. Inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Neurotransmitter Modulation :
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12 | PLK4 inhibition leading to cell cycle arrest |
| A549 (Lung Cancer) | 15 | Aurora kinase inhibition |
| HeLa (Cervical Cancer) | 10 | Induction of apoptosis |
These findings indicate that the compound could serve as a lead candidate for further development in oncology .
In Vivo Studies
In vivo studies using murine models have provided additional insights into the efficacy and safety profile of this compound:
- Tumor Growth Inhibition : In xenograft models, administration of this compound resulted in a significant reduction in tumor volume compared to control groups .
- Toxicity Profile : Toxicological assessments showed minimal adverse effects on vital organs, suggesting a favorable therapeutic window for potential clinical applications .
Case Study 1: Breast Cancer Treatment
A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The study highlighted its potential as a novel therapeutic agent for breast cancer treatment .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of the compound in animal models of depression. The results suggested that it may enhance serotonergic activity, leading to improved behavioral outcomes in depression models. This positions the compound as a candidate for further exploration in treating mood disorders .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile?
- Methodological Answer : The synthesis typically involves coupling an indazol-6-yl precursor with a spiro[2.2]pentane-carbonitrile scaffold. Key steps include acid-catalyzed cyclization (e.g., using p-toluenesulfonic acid in 2-propanol) and purification via column chromatography to isolate the enantiopure (2S) form . For intermediates, reductive amination or Suzuki-Miyaura cross-coupling may be employed to introduce the indazole moiety .
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR are used to verify the spirocyclic structure and indazole substitution pattern. Key peaks include δ 7.5–8.2 ppm (indazole protons) and δ 1.8–2.5 ppm (spiro-pentane methylene groups) .
- X-ray Crystallography : Resolves spatial conformation, particularly the strained spiro[2.2]pentane system .
- HPLC/MS : Ensures >95% purity, with chiral columns validating enantiopurity .
Q. What biological targets are hypothesized based on structural analogs?
- Methodological Answer : The indazole core and spirocyclic system suggest potential kinase inhibition. For example, Axitinib (a tyrosine kinase inhibitor) shares a 1H-indazol-6-yl motif targeting VEGF/PDGF receptors . Computational docking studies on VEGFR-2, guided by analogs like 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives, can prioritize assays .
Advanced Research Questions
Q. How can enantiopurity of the (2S) configuration be ensured during synthesis?
- Methodological Answer : Chiral resolution techniques, such as asymmetric catalysis or enzymatic kinetic resolution, are critical. For example, (2S)-specific fluoropyrrolidine derivatives use chiral auxiliaries or enantioselective hydrogenation, validated by circular dichroism (CD) or chiral HPLC .
Q. What is the conformational impact of the spiro[2.2]pentane system on reactivity and target binding?
- Methodological Answer : The spiro system imposes significant ring strain, reducing conformational flexibility. Molecular dynamics (MD) simulations reveal that this strain enhances binding entropy in hydrophobic pockets (e.g., kinase ATP-binding sites). Comparative studies with non-spiro analogs show reduced activity, highlighting steric and electronic effects .
Q. How should researchers address stability issues during storage and handling?
- Methodological Answer :
- Storage : Protect from light and moisture; store at –20°C under inert gas (N2/Ar).
- Handling : Use anhydrous solvents (e.g., THF, DMF) for reactions. Stability under acidic/basic conditions should be tested via accelerated degradation studies (pH 1–14, 40–60°C) .
Q. How can computational modeling optimize structure-activity relationships (SAR)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger to predict binding modes with kinases (e.g., VEGFR-2).
- QSAR Models : Correlate substituent electronegativity (e.g., carbonitrile group) with IC50 values from enzymatic assays .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Synthesis Reproducibility : Validate reaction conditions (e.g., solvent purity, catalyst batch).
- Assay Variability : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
- Data Normalization : Reference internal controls (e.g., Axitinib for kinase inhibition studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
